
6-Ethyl-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals and agrochemicals. This compound is characterized by the presence of a piperazine ring attached to the pyrimidine core, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, methylamine, and piperazine.
Cyclization: The initial step involves the cyclization of ethyl acetoacetate with methylamine to form the pyrimidine ring.
Substitution: The piperazine ring is then introduced through a substitution reaction, where the piperazine is reacted with the pyrimidine intermediate under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as dihydropyrimidines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activities or receptor interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Ethyl-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activities, leading to various biological outcomes. The exact pathways involved can be elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one: Lacks the methyl group at the 3-position.
3-Methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one: Lacks the ethyl group at the 6-position.
6-Ethyl-3-methylpyrimidin-4(3H)-one: Lacks the piperazine ring.
Uniqueness
6-Ethyl-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one is unique due to the presence of both ethyl and methyl groups on the pyrimidine ring, as well as the piperazine moiety. This combination of structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H18N4O |
|---|---|
Poids moléculaire |
222.29 g/mol |
Nom IUPAC |
6-ethyl-3-methyl-2-piperazin-1-ylpyrimidin-4-one |
InChI |
InChI=1S/C11H18N4O/c1-3-9-8-10(16)14(2)11(13-9)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 |
Clé InChI |
NKUOZVLJELJCPO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)N(C(=N1)N2CCNCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



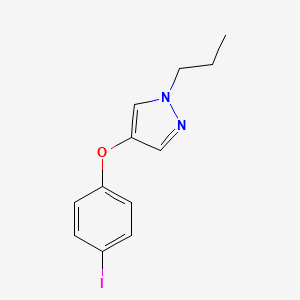
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15055003.png)
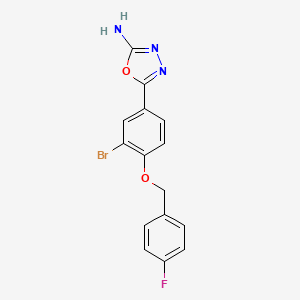
![1,5-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B15055019.png)
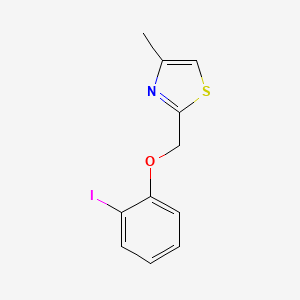

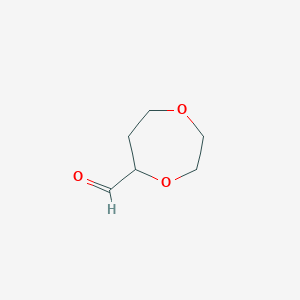
![6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine](/img/structure/B15055036.png)
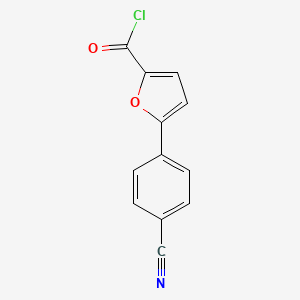
![3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15055048.png)
![2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055060.png)
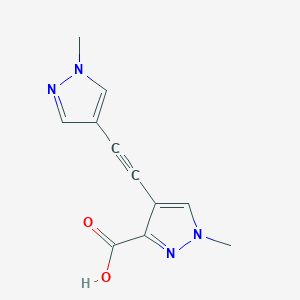
![3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15055068.png)
